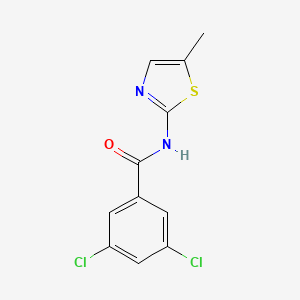![molecular formula C14H14N4S B5884402 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (IPP) is a heterocyclic compound that has been widely studied due to its potential applications in scientific research. The compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor involves binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for progression through the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
The mechanism of action of this compound as an anti-inflammatory agent involves inhibition of the NF-κB signaling pathway. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent production of pro-inflammatory cytokines and chemokines (Liu et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its CDK2 inhibition and anti-inflammatory properties, this compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties (Li et al., 2015).
実験室実験の利点と制限
One of the advantages of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor is its selectivity. It has been shown to selectively inhibit CDK2 over other CDKs, which may reduce the potential for off-target effects. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings (Zhang et al., 2016).
List of
将来の方向性
1. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a therapeutic agent for cancer treatment
2. Development of more efficient and cost-effective synthesis methods for this compound
3. Investigation of the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases
4. Investigation of the potential of this compound as an anti-angiogenic agent for the treatment of cancer
5. Investigation of the potential of this compound as a CDK2 inhibitor for the treatment of other diseases, such as Alzheimer's disease
6. Investigation of the potential of this compound as a lead compound for the development of new CDK2 inhibitors with improved selectivity and potency
7. Investigation of the potential of this compound as a lead compound for the development of new anti-inflammatory agents with improved efficacy and safety
8. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans
9. Investigation of the potential of this compound as a tool compound for the study of CDK2 and its role in cancer and other diseases
10. Investigation of the potential of this compound as a tool compound for the study of the NF-κB signaling pathway and its role in inflammation and other diseases.
Conclusion:
This compound is a heterocyclic compound that has potential applications in scientific research. Its CDK2 inhibition and anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents for cancer and inflammatory diseases. Further investigation of its biochemical and physiological effects and its potential as a lead compound for drug development is warranted.
合成法
The synthesis of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitrophenylhydrazine with ethyl acetoacetate to form 2-ethyl-3-(2-chloro-5-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is then reacted with isopropyl mercaptan to form this compound. The yield of the final product is around 60-70% (Zhang et al., 2016).
科学的研究の応用
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have potential applications in scientific research. One of the most promising applications is its use as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle and is overexpressed in many types of cancer. Inhibition of CDK2 has been shown to induce cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
This compound has also been shown to have potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and chemokines by macrophages and has been shown to reduce inflammation in animal models (Liu et al., 2017).
特性
IUPAC Name |
1-phenyl-4-propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-10(2)19-14-12-8-17-18(13(12)15-9-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDQWKDZWDEGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

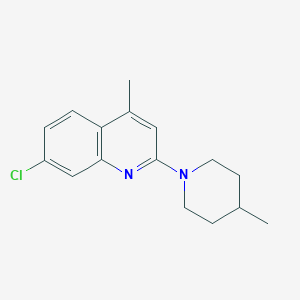


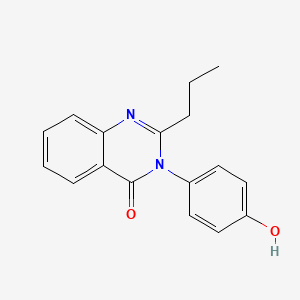
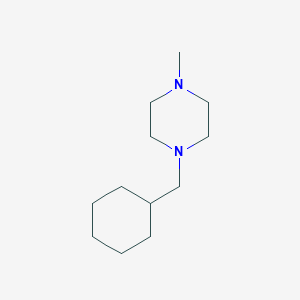
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)


![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

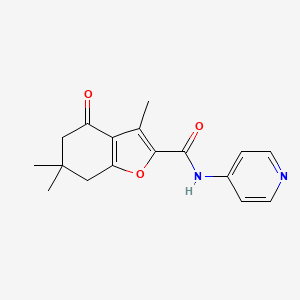
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
